molecular formula C11H13BrO4 B2383526 Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate CAS No. 4697-57-8

Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate

Cat. No.: B2383526
CAS No.: 4697-57-8
M. Wt: 289.125
InChI Key: UIVBNMQTXLCVTF-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with an ester functional group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biological pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4,5-dimethoxyphenylacetate
  • 2-Bromo-4,5-dimethoxybenzeneacetic acid methyl ester
  • Methyl (2-bromo-4,5-dimethoxyphenyl)acetate

Uniqueness

Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both bromo and methoxy groups on the phenyl ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVBNMQTXLCVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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